Cas no 58665-96-6 (Cefazaflur)

Cefazaflur structure
Cefazaflur structure
Product Name:Cefazaflur
N.o CAS:58665-96-6
MF:C13H13F3N6O4S3
MW:470.470328092575
CID:880516
PubChem ID:40240
Update Time:2025-04-19

Cefazaflur Propriedades químicas e físicas

Nomes e Identificadores

    • (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CEFAZAFLUR
    • (6R,7R)-3-[[(1-Methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[2-[(trifluoromethyl)thio]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 97I0692RNT
    • Cefazaflurum
    • Cefazaflur [INN]
    • SK&F 59962
    • GTPL10770
    • (6R,7R)-3-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-7-(2-((trifluormethyl)thio)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-en-2-carbonsaeure
    • Q5057220
    • 58665-96-6
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-7-((((TRIFLUOROMETHYL)THIO)ACETYL)AMINO)-, (6R-TRANS)-
    • NS00010497
    • (6R,7R)-3-[[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL]-8-OXO-7-[2-[(TRIFLUOROMETHYL)SULFANYL]ACETAMIDO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
    • TS-09486
    • UNII-97I0692RNT
    • DTXSID30207368
    • DTXCID30129859
    • (6R,7R)-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-7-(2-((TRIFLUOROMETHYL)THIO)ACETAMIDO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE
    • G62720
    • (6R,7R)-3-((1-methyltetrazol-5-yl)sulfanylmethyl)-8-oxo-7-((2-(trifluoromethylsulfanyl)acetyl)amino)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • CHEMBL2110623
    • HGXLJRWXCXSEJO-GMSGAONNSA-N
    • 7-Trifluoromethylthioacetamido-3-(1-methyl-lH-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid
    • Cefazaflur
    • Inchi: 1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1
    • Chave InChI: HGXLJRWXCXSEJO-GMSGAONNSA-N
    • SMILES: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(CSC(F)(F)F)=O)=O

Propriedades Computadas

  • Massa Exacta: 470.01125092g/mol
  • Massa monoisotópica: 470.01125092g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 13
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 739
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 206

Propriedades Experimentais

  • Densidade: 1.94±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilidade: Insuluble (7.5E-3 g/L) (25 ºC),
Fornecedores recomendados
NewCan Biotech Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
NewCan Biotech Limited
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd